molecular formula C7H6ClNO2 B1591874 2-Chloro-4-hydroxybenzamide CAS No. 1046818-83-0

2-Chloro-4-hydroxybenzamide

Cat. No. B1591874
M. Wt: 171.58 g/mol
InChI Key: YXGBFUHYIISYSS-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzamide, also known as chlorohydroxamic acid (CHA), is an organic compound with the molecular formula C7H6ClNO2. It is a white, odourless solid that is soluble in water and ethanol. CHA is used in various scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and the investigation of future directions.

Scientific Research Applications

“2-Chloro-4-hydroxybenzamide” is a chemical compound with the molecular formula C7H6ClNO2 . While specific applications for this compound are not readily available in the sources I have access to, compounds like this are often used as important raw materials and intermediates in various fields . Here are some potential areas of application:

  • Organic Synthesis : These compounds can serve as building blocks in the synthesis of more complex organic molecules .
  • Pharmaceuticals : They can be used in the development of new drugs, either as active ingredients or as part of the synthesis process .
  • Agrochemicals : These compounds can be used in the production of pesticides, herbicides, and other agricultural chemicals .
  • Dyestuff : They can be used in the production of dyes and pigments .

properties

IUPAC Name

2-chloro-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGBFUHYIISYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594205
Record name 2-Chloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxybenzamide

CAS RN

1046818-83-0
Record name 2-Chloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Ramesh, ML Caroline, S Muthu, M Raja… - Journal of Molecular …, 2020 - Elsevier
4-Hydroxybenzamide (4HBM) molecule was optimized geometrically and vibrational spectral analyses of monomer and dimer structures have been reported by DFT calculations using …
Number of citations: 3 www.sciencedirect.com

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